6-ethyl-2-methyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
6-ethyl-2-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKPQUYEALWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions, followed by cyclization to form the pyrimidine ring. Another approach is the condensation of ethyl acetoacetate with guanidine, followed by cyclization and subsequent alkylation to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
This compound is widely utilized as a precursor in the synthesis of more complex heterocyclic compounds. It can be synthesized through several methods, including:
- Condensation with Urea : Ethyl acetoacetate reacts with urea under acidic conditions, followed by cyclization to form the pyrimidine ring.
- Guanidine Reaction : The condensation of ethyl acetoacetate with guanidine also leads to the formation of 6-ethyl-2-methyl-1H-pyrimidin-4-one, which can then undergo further alkylation to introduce the ethyl and methyl groups.
Reactivity
The compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form pyrimidine N-oxides.
- Reduction : Reduction reactions yield dihydropyrimidine derivatives.
- Substitution Reactions : Nucleophilic substitution can introduce different functional groups at specific positions on the pyrimidine ring .
Biological Applications
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug development .
Enzyme Inhibition Studies
The compound has been studied for its mechanism of action involving enzyme inhibition. For example, it may inhibit enzymes related to microbial growth, suggesting its utility in developing antimicrobial therapies.
Pharmaceutical Applications
Lead Compound Development
Due to its structural characteristics, this compound is explored as a lead compound for pharmaceuticals targeting various diseases. Its derivatives have shown promise in preclinical studies for treating conditions such as chronic pain and cancer .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, supporting its potential as an antimicrobial agent.
Case Study 2: Enzyme Modulation
Research focused on the compound's role in inhibiting specific enzymes involved in pain signaling pathways. The findings suggested that it could serve as a selective inhibitor, potentially leading to new treatments for chronic pain conditions .
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents at positions 2 and 6 play a critical role in modulating the properties of pyrimidin-4-one derivatives. Below is a comparative analysis of key compounds:
Table 1: Substituent and Property Comparison of Pyrimidin-4-one Derivatives
Key Observations:
- Lipophilicity: The ethyl group in this compound likely increases lipophilicity compared to methyl or amino substituents, which may improve bioavailability in drug design.
- Steric Effects : Bulky substituents like phenyl (as in ’s compound) or ethyl groups may hinder interactions in enzyme-binding pockets but improve metabolic stability.
Spectroscopic and Analytical Data
reports a melting point of 214–216°C for 6-amino-2-methoxy-4(1H)pyrimidinone, attributed to strong intermolecular hydrogen bonding from the amino and methoxy groups . In contrast, thioether-containing derivatives (e.g., ’s compound) may exhibit lower melting points due to reduced polarity. The target compound’s melting point is expected to fall between these extremes, influenced by its alkyl substituents.
Q & A
Q. What are the optimal synthetic routes for 6-ethyl-2-methyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot multicomponent reaction (e.g., Biginelli condensation) using aldehydes, β-keto esters, and urea derivatives is a common approach for pyrimidinone synthesis. For example, ZnCl₂ in a n-heptane-toluene solvent system (1:1) under reflux can yield high-purity products . Purification via recrystallization (e.g., ethanol/water) is recommended to isolate the compound. Monitoring reaction progress with TLC ensures complete consumption of starting materials . Adjusting substituents (e.g., ethyl and methyl groups) may require tailored catalysts or solvents to optimize yield.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and tautomeric forms. For example, the pyrimidinone ring’s NH proton appears as a broad singlet in DMSO-d₆ .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves solid-state tautomerism and hydrogen-bonding networks, as demonstrated in crystallographic studies of related pyrimidinones .
Advanced Research Questions
Q. How can tautomeric equilibria of this compound in solution versus solid state be systematically analyzed?
- Methodological Answer :
- Solid-State Analysis : Use X-ray crystallography to determine dominant tautomers (e.g., 1H vs. 3H forms) and hydrogen-bonding interactions .
- Solution Studies : Employ variable-temperature NMR in solvents like DMSO or CDCl₃ to observe tautomeric shifts. Density Functional Theory (DFT) calculations can predict energy differences between tautomers .
- UV-Vis Spectroscopy : Monitor absorbance changes in polar vs. nonpolar solvents to infer tautomer prevalence.
Q. How should researchers address contradictions in reported biological activity data for pyrimidinone derivatives?
- Methodological Answer :
- Purity Assessment : Use HPLC with reference standards (e.g., EP impurities) to rule out by-products or degradation compounds .
- Structural Confirmation : Re-characterize batches via NMR and MS to ensure consistency.
- Biological Replication : Standardize assay conditions (e.g., cell lines, concentrations) across labs. For example, impurities in dihydropyrimidinones can skew cytotoxicity results, necessitating rigorous quality control .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the 2-methyl or 6-ethyl positions. For example, replacing ethyl with bulkier alkyl groups may alter lipophilicity and bioactivity .
- Pharmacophore Mapping : Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors).
- Bioactivity Profiling : Test derivatives in enzyme inhibition assays (e.g., kinase or protease) and correlate results with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
